molecular formula C10H9N3O B1655096 5-Cyclopropyl-3-(pyridin-2-yl)-1,2,4-oxadiazole CAS No. 31827-44-8

5-Cyclopropyl-3-(pyridin-2-yl)-1,2,4-oxadiazole

Cat. No. B1655096
CAS RN: 31827-44-8
M. Wt: 187.20
InChI Key: LNUJBVZZWYQOOJ-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-(pyridin-2-yl)-1,2,4-oxadiazole, also known as CPO, is a chemical compound that has attracted significant scientific attention due to its potential applications in various fields. CPO is a heterocyclic compound that contains a five-membered ring of three carbon atoms and two nitrogen atoms. This compound has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism Of Action

The mechanism of action of 5-Cyclopropyl-3-(pyridin-2-yl)-1,2,4-oxadiazole is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). These enzymes play a crucial role in the inflammatory response, and their inhibition by 5-Cyclopropyl-3-(pyridin-2-yl)-1,2,4-oxadiazole has been shown to reduce inflammation in various animal models.
Biochemical and Physiological Effects
5-Cyclopropyl-3-(pyridin-2-yl)-1,2,4-oxadiazole has been found to have a range of biochemical and physiological effects in various animal models. It has been shown to reduce inflammation, pain, and fever in animal models of arthritis, and to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-Cyclopropyl-3-(pyridin-2-yl)-1,2,4-oxadiazole is its unique chemical structure, which makes it an attractive candidate for drug development. Its ability to inhibit the activity of COX-2 and NOS makes it a potential therapeutic agent for various diseases, including cancer and inflammation. However, one of the limitations of 5-Cyclopropyl-3-(pyridin-2-yl)-1,2,4-oxadiazole is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 5-Cyclopropyl-3-(pyridin-2-yl)-1,2,4-oxadiazole. One potential area of research is the development of novel drug formulations that increase the solubility of 5-Cyclopropyl-3-(pyridin-2-yl)-1,2,4-oxadiazole and improve its bioavailability. Another area of research is the identification of new targets for 5-Cyclopropyl-3-(pyridin-2-yl)-1,2,4-oxadiazole, which could expand its potential applications in various diseases. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of 5-Cyclopropyl-3-(pyridin-2-yl)-1,2,4-oxadiazole in vivo, which could pave the way for clinical trials in humans.

Scientific Research Applications

5-Cyclopropyl-3-(pyridin-2-yl)-1,2,4-oxadiazole has been found to have potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. Its unique chemical structure makes it an attractive candidate for drug development, as it has shown promising results in preclinical studies.

properties

IUPAC Name

5-cyclopropyl-3-pyridin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-2-6-11-8(3-1)9-12-10(14-13-9)7-4-5-7/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUJBVZZWYQOOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601247241
Record name 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyl-3-(pyridin-2-yl)-1,2,4-oxadiazole

CAS RN

31827-44-8
Record name 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31827-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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